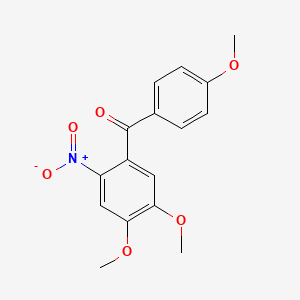![molecular formula C7H12S B14743200 1-Thiaspiro[2.5]octane CAS No. 185-78-4](/img/structure/B14743200.png)
1-Thiaspiro[2.5]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Thiaspiro[2.5]octane is a heterocyclic compound with a unique spiro structure, consisting of a sulfur atom incorporated into a bicyclic framework.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Thiaspiro[2.5]octane can be synthesized through several methods. One common approach involves the electrochemical cascade assembling of heterocyclic ketones and malononitrile. This method is efficient and proceeds smoothly with different types of heterocyclic ketones, resulting in the formation of substituted 6-heterospirocyclopropane-1,1,2,2-tetracarbonitriles . Another method involves the reaction of cyclohexanone with ammonia and sodium hypochlorite in a microreaction system, which offers precise control over the process and results in higher yields compared to traditional batch synthesis .
Industrial Production Methods: The industrial production of this compound typically involves large-scale electrochemical processes due to their efficiency and scalability. The use of microreaction systems has also been explored to enhance the safety and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Thiaspiro[2.5]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the sulfur atom and the strained spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Aplicaciones Científicas De Investigación
1-Thiaspiro[2
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in the development of enzyme inhibitors and other biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: Its unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of 1-Thiaspiro[2.5]octane involves its interaction with various molecular targets, primarily through its sulfur atom. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
1-Oxa-6-thiaspiro[2.5]octane: This compound is similar in structure but contains an oxygen atom in addition to the sulfur atom.
6-Heterospiro[2.5]octane-1,1,2,2-tetracarbonitrile: This compound is synthesized through similar electrochemical processes and has applications in medicinal chemistry.
Uniqueness: 1-Thiaspiro[2.5]octane is unique due to its specific spirocyclic structure and the presence of a sulfur atom, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
185-78-4 |
|---|---|
Fórmula molecular |
C7H12S |
Peso molecular |
128.24 g/mol |
Nombre IUPAC |
1-thiaspiro[2.5]octane |
InChI |
InChI=1S/C7H12S/c1-2-4-7(5-3-1)6-8-7/h1-6H2 |
Clave InChI |
FGDWTXGHCTZSMQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



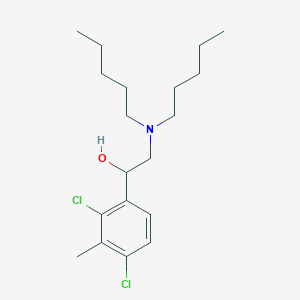
![7-Azabicyclo[4.1.0]heptane, 7-benzoyl-](/img/structure/B14743138.png)
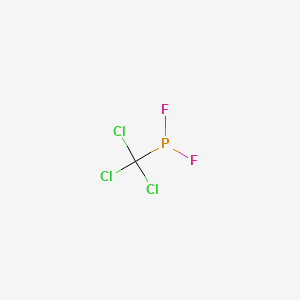
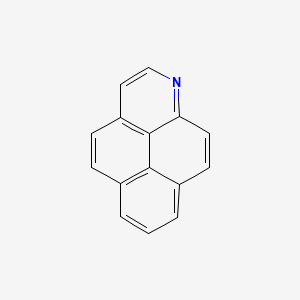
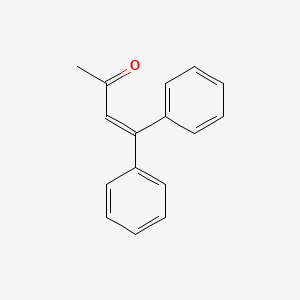

![N-[5-[(3,5-dibromo-2-ethoxy-phenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B14743182.png)
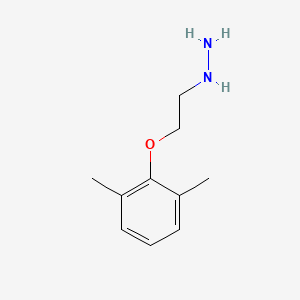
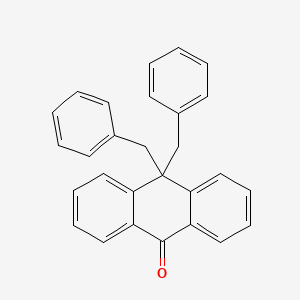

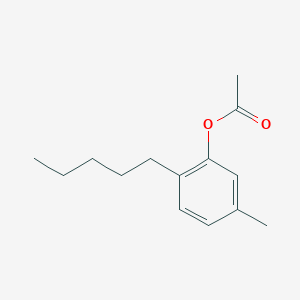
![[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea](/img/structure/B14743211.png)
